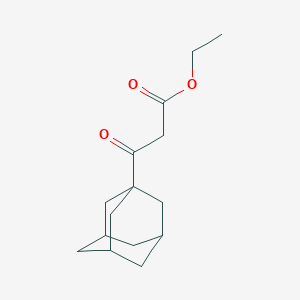

Ethyl 3-(1-adamantyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(1-adamantyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOISHGXCIBGQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172997 | |

| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19386-06-2 | |

| Record name | Ethyl 3-(adamant-1-yl)-3-oxopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19386-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(1-adamantyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a functionalized adamantane derivative. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a significant pharmacophore in medicinal chemistry. Its incorporation into molecular structures can enhance therapeutic efficacy by influencing properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and discusses the potential biological context of adamantane-containing compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.33 g/mol | |

| CAS Number | 19386-06-2 | |

| Appearance | Liquid | [1] |

| Boiling Point | 108-110 °C at 0.06 mmHg | [1] |

| Density | 1.037 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.499 | [1] |

| pKa (estimated for α-hydrogen) | ~11 | [2] |

| Solubility | Data not available. Expected to be soluble in common organic solvents. | |

| Melting Point | Data not available. Assumed to be low as it exists as a liquid at room temperature. |

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of β-keto esters such as this compound is the Claisen condensation reaction. Below is a representative protocol.

Reaction:

Adamantane-1-carboxylic acid ethyl ester + Ethyl acetate → this compound + Ethanol

Materials:

-

Adamantane-1-carboxylic acid ethyl ester

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of sodium ethoxide in anhydrous diethyl ether, cooled in an ice bath, a solution of adamantane-1-carboxylic acid ethyl ester and ethyl acetate in anhydrous diethyl ether is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, the methylene protons adjacent to the carbonyl groups, and the ethyl ester protons. The adamantyl protons typically appear as broad multiplets in the region of 1.7-2.1 ppm. The methylene protons (α-protons) would likely appear as a singlet around 3.4-3.6 ppm. The ethyl group would show a quartet around 4.2 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and ester, the carbons of the adamantyl cage, the methylene carbon between the carbonyls, and the carbons of the ethyl group. The carbonyl carbons are expected in the downfield region (160-210 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹. C-H stretching and bending vibrations for the adamantyl and ethyl groups would also be present.

Mass Spectrometry (MS):

Mass spectral analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the adamantyl cage.

Biological Activity and Signaling Pathways of Adamantane Derivatives

While specific biological activities for this compound have not been extensively reported, the adamantane scaffold is present in several clinically approved drugs with well-defined mechanisms of action.

Antiviral Activity of Amantadine: A Case Study

Amantadine, an amino derivative of adamantane, is an antiviral drug that was used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the M2 proton channel of the virus.[3]

Below is a diagram illustrating the antiviral signaling pathway targeted by amantadine.

Caption: Antiviral mechanism of Amantadine against Influenza A virus.

This pathway highlights how amantadine blocks the M2 proton channel, preventing the acidification of the endosome, which is a critical step for the uncoating and release of viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[3]

Experimental and Synthetic Workflow

The following diagram illustrates a general workflow from the synthesis of this compound to its potential application as a synthetic intermediate.

Caption: General workflow for the synthesis and potential application of the title compound.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of novel adamantane-containing molecules. While detailed experimental data for some of its physicochemical properties and its specific biological activities are not yet fully documented in publicly available literature, its structural features suggest significant potential for applications in medicinal chemistry. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further research into its biological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the limited availability of public experimental spectral data for this specific compound (CAS No. 19386-06-2), this guide presents predicted spectral data based on the analysis of analogous adamantane-containing molecules and ethyl esters. Additionally, this guide outlines a plausible synthetic route and standard experimental protocols for NMR data acquisition, intended to aid researchers in the synthesis, characterization, and utilization of this compound in drug development and other scientific endeavors.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the known spectral data of adamantane derivatives and ethyl propanoate analogues. The numbering of the atoms in the molecule for the purpose of these tables is illustrated in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | 1.20 - 1.30 | Triplet | 3H | ~7.1 |

| H-b | 4.10 - 4.20 | Quartet | 2H | ~7.1 |

| H-c | 3.40 - 3.50 | Singlet | 2H | - |

| H-d (δ) | 1.70 - 1.80 | Broad Singlet | 6H | - |

| H-e (β) | 2.00 - 2.10 | Broad Singlet | 6H | - |

| H-f (γ) | 1.90 - 2.00 | Broad Singlet | 3H | - |

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 14.0 - 14.5 |

| C-2 | 61.0 - 62.0 |

| C-3 | 167.0 - 168.0 |

| C-4 | 45.0 - 46.0 |

| C-5 | 208.0 - 210.0 |

| C-6 (α) | 41.0 - 42.0 |

| C-7 (δ) | 36.0 - 37.0 |

| C-8 (β) | 28.0 - 29.0 |

| C-9 (γ) | 38.0 - 39.0 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Claisen condensation of 1-adamantyl methyl ketone with diethyl carbonate.

Materials:

-

1-Adamantyl methyl ketone

-

Diethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) and anhydrous diethyl ether.

-

To the stirred suspension, add a solution of 1-adamantyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then add diethyl carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a 1 M HCl solution until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For 1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For 13C NMR, acquire a proton-decoupled spectrum to obtain single peaks for each carbon environment. A longer relaxation delay and a greater number of scans will be necessary compared to the 1H NMR experiment.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the analysis of the NMR spectra.

Caption: Synthetic pathway for this compound.

Caption: Workflow for NMR spectral analysis and structure elucidation.

Mass Spectrometry of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) data for Ethyl 3-(1-adamantyl)-3-oxopropanoate. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established fragmentation principles of structurally related molecules, namely adamantane derivatives and β-keto esters, to construct a theoretical fragmentation pathway. This document offers valuable insights for the identification and structural elucidation of this and similar adamantane-containing compounds in complex matrices. All quantitative data is presented in clear tabular formats, and a detailed, generalized experimental protocol for mass spectrometry analysis is provided. A conceptual fragmentation pathway is visualized using the DOT language.

Introduction

This compound (C15H22O3, Molecular Weight: 250.34 g/mol ) is a chemical compound incorporating the bulky, rigid adamantane cage structure linked to a β-keto ester functional group. The unique physicochemical properties imparted by the adamantyl moiety make it a valuable building block in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such novel compounds. Understanding the fragmentation behavior of this compound under electron ionization is essential for its unambiguous identification in various experimental settings.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound under electron ionization (EI) conditions. The prediction is based on the known fragmentation patterns of adamantyl ketones and ethyl esters of β-keto acids.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 250 | [M]•+ | [C15H22O3]•+ | Molecular Ion |

| 205 | [M - C2H5O]•+ | [C13H17O2]•+ | Loss of the ethoxy radical from the ester group. |

| 177 | [M - C2H5OCO]•+ | [C12H17O]•+ | Loss of the ethoxycarbonyl radical. |

| 163 | [Ad-C=O]+ | [C11H15O]+ | Adamantyl acylium ion, a characteristic fragment. |

| 135 | [Ad]+ | [C10H15]+ | Adamantyl cation, often the base peak for 1-substituted adamantanes due to its high stability.[1] |

| 88 | [CH3COCH2CO]+ | [C4H4O2]+ | Fragment corresponding to the ethyl acetoacetate acylium ion, resulting from cleavage of the adamantyl-carbonyl bond. |

| 43 | [CH3CO]+ | [C2H3O]+ | Acetyl cation, a common fragment from β-keto esters. |

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to initiate several key fragmentation cascades. The rigid adamantane cage and the reactive β-keto ester functionality will dictate the primary cleavage events.

A significant fragmentation pathway is the α-cleavage at the adamantyl-carbonyl bond, leading to the formation of the highly stable adamantyl cation (m/z 135 ) and a neutral ketene derivative. The adamantyl cation is a characteristic and often the most abundant fragment in the mass spectra of 1-substituted adamantanes.[1]

Another prominent fragmentation route involves cleavages within the β-keto ester moiety. This includes the loss of the ethoxy group to form an acylium ion, as well as McLafferty-type rearrangements if sterically feasible, although the bulky adamantyl group might hinder this. Alpha-cleavage between the carbonyl groups is also a probable event.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general methodology for obtaining the electron ionization mass spectrum of a solid organic compound like this compound is provided below.

Instrumentation:

-

A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer can be utilized.

-

The mass spectrometer should be equipped with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 1 mg/mL.

-

For GC-MS analysis, inject 1 µL of the solution into the GC inlet.

-

For direct insertion probe analysis, apply a small amount of the solid sample or a few microliters of the concentrated solution to the probe tip and evaporate the solvent.

Mass Spectrometry Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1-2 scans/second

-

GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

GC Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

Data Analysis:

The acquired mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can then be compared to the predicted data in this guide and to mass spectral libraries for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound under electron ionization. The predicted fragmentation data and pathways, derived from the established principles of mass spectrometry for related structural motifs, offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science. The provided experimental protocol serves as a practical starting point for the analysis of this and similar adamantane-containing compounds. Experimental verification of these predictions is encouraged to further refine our understanding of the fragmentation dynamics of this class of molecules.

References

Infrared Spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Ethyl 3-(1-adamantyl)-3-oxopropanoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and analytical chemistry in the characterization of this and structurally related compounds.

Introduction to the Infrared Spectrum of this compound

This compound is a β-keto ester featuring a bulky, rigid adamantyl group. Its infrared spectrum is characterized by the vibrational modes of its constituent functional groups: the ester, the ketone, and the adamantane cage.

The presence of the β-keto ester functionality is expected to result in two distinct carbonyl (C=O) stretching absorptions, a characteristic feature of this class of compounds. The adamantyl moiety will contribute a series of complex C-H and C-C stretching and bending vibrations, which are typical for such caged hydrocarbon systems.

Predicted Infrared Absorption Data

While a definitive, experimentally-derived spectrum is not publicly available, the expected IR absorption bands for this compound can be predicted based on the known characteristic frequencies of its functional groups. The following table summarizes the anticipated significant peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 2920 | Strong | Asymmetric C-H Stretch | Adamantyl CH₂ |

| ~ 2850 | Strong | Symmetric C-H Stretch | Adamantyl CH₂ |

| ~ 1745 | Strong | C=O Stretch | Ester |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| ~ 1450 | Medium | CH₂ Scissoring | Adamantyl |

| ~ 1350 | Medium | CH₂ Wagging | Adamantyl |

| 1300 - 1000 | Strong, Broad | C-O Stretch | Ester |

Experimental Protocol for Infrared Spectral Acquisition

The following protocol provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample such as this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula

-

Infrared lamp or oven for drying

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder under an infrared lamp or in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture will lead to a broad absorption band in the 3400 cm⁻¹ region, which can interfere with the spectrum.

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Mixing: Add the sample and KBr to the agate mortar and grind them together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be translucent and free of cracks.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Processing: The acquired spectrum should be baseline corrected and, if necessary, smoothed.

Visualization of Key Processes

The following diagrams illustrate the logical workflow of the experimental and analytical process for the infrared spectroscopy of this compound.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Relationship between IR absorption and molecular vibrations.

Ethyl 3-(1-adamantyl)-3-oxopropanoate: A Technical Guide for Drug Development Professionals

IUPAC Name: Ethyl 3-(1-adamantyl)-3-oxopropanoate

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug development. The document details its chemical properties, plausible synthetic routes, and potential biological significance, drawing upon the established pharmacological profile of adamantane derivatives and β-keto esters.

Chemical and Physical Properties

This compound is an organic compound featuring a bulky, lipophilic adamantane cage attached to a β-keto ester functional group. This unique combination of a rigid, three-dimensional hydrocarbon scaffold and a reactive keto-ester moiety makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 19386-06-2 | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.34 g/mol | |

| Boiling Point | 135-136 °C at 10 mmHg | |

| Melting Point | 49-51 °C | |

| Appearance | Solid |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, particularly the chemistry of adamantane and β-keto esters.

Proposed Synthetic Pathway: Acylation of a Malonic Ester Derivative

A common and effective method for the synthesis of β-keto esters is the acylation of a malonate derivative followed by decarboxylation. In this case, the synthesis would likely proceed via the reaction of an adamantane-based acylating agent with a suitable malonic ester derivative.

Overall Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Adamantane-1-carbonyl chloride

-

To a solution of adamantane-1-carboxylic acid in an inert solvent such as toluene, add thionyl chloride (SOCl₂) dropwise at room temperature.[2]

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude adamantane-1-carbonyl chloride, which can be purified by distillation or used directly in the next step.[2]

Step 2 & 3: Acylation and Decarboxylation

-

Prepare a solution of the magnesium salt of ethyl hydrogen malonate in an anhydrous solvent like diethyl ether.

-

To this solution, add the adamantane-1-carbonyl chloride dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched with a dilute acid.

-

The resulting acylated malonate is not isolated but is directly subjected to decarboxylation by heating the acidic aqueous solution.

-

After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or distillation under reduced pressure, to yield this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | - Signals for the ethyl group: a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂). - A singlet for the methylene group between the carbonyls around 3.4 ppm. - A complex multiplet for the adamantyl protons in the region of 1.6-2.1 ppm. |

| ¹³C NMR | - Carbonyl carbons of the keto and ester groups in the range of 165-205 ppm. - Methylene carbon between the carbonyls around 50 ppm. - Ethyl group carbons around 14 ppm (CH₃) and 61 ppm (CH₂). - Adamantyl carbons in the range of 28-45 ppm. |

| IR (Infrared) | - Strong C=O stretching vibrations for the ketone and ester groups, likely appearing as two distinct peaks in the range of 1710-1750 cm⁻¹. - C-H stretching and bending vibrations for the adamantyl and ethyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (250.34 m/z). - Characteristic fragmentation patterns including the loss of the ethoxy group and fragmentation of the adamantyl cage. |

Potential Biological Activity and Applications in Drug Development

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[3][4][5] Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents.[3][6][7]

The β-keto ester functionality is a versatile synthon in the synthesis of a wide variety of heterocyclic compounds, many of which possess biological activity. For instance, β-keto esters are precursors to pyrimidines, pyrazoles, and other important heterocyclic systems.

Given these characteristics, this compound is a promising starting material for the synthesis of novel drug candidates. Its adamantane group can anchor the molecule to biological targets, while the β-keto ester moiety can be chemically modified to introduce diverse functionalities and build complex molecular architectures.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with this compound, its derivatives could potentially interact with various biological targets. The adamantane core is known to interact with ion channels and enzymes. For example, amantadine and memantine, both adamantane derivatives, target viral ion channels and NMDA receptors, respectively.[3]

References

- 1. pschemicals.com [pschemicals.com]

- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for Ethyl 3-(1-adamantyl)-3-oxopropanoate (CAS 19386-06-2). This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering a consolidated source of key information. Due to the limited publicly available data on the specific biological activity and detailed experimental protocols for this compound, this guide focuses on its fundamental chemical and physical characteristics.

Chemical Structure and Properties

This compound is an organic compound featuring a bulky, lipophilic adamantyl cage attached to a β-keto ester functional group. The rigid, three-dimensional nature of the adamantane moiety is a key feature in many biologically active molecules.[1][2]

Structure:

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| CAS Number | 19386-06-2 |

| Molecular Formula | C15H22O3 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | This compound[3] |

| InChI | 1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 |

| InChIKey | FOISHGXCIBGQJU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 |

| EC Number | 243-011-8 |

| MDL Number | MFCD00074741 |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 108-110 °C at 0.06 mmHg | |

| Density | 1.037 g/mL at 25 °C | |

| Refractive Index | n20/D 1.499 |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or diethyl ether).

-

Enolate Formation: Adamantyl methyl ketone, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified period to ensure complete formation of the enolate.

-

Acylation: Diethyl carbonate is added dropwise to the reaction mixture. The reaction is then typically heated to reflux and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a protic solvent (e.g., ethanol), followed by an acidic workup with a dilute aqueous acid solution (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

Purification

Purification of the crude product would likely involve one or a combination of the following standard laboratory techniques:

-

Column Chromatography: Given the nonpolar nature of the adamantane group, silica gel column chromatography using a gradient of nonpolar to moderately polar organic solvents (e.g., hexane/ethyl acetate) would be a suitable method for purification.[4][5]

-

Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

-

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system could be employed to achieve high purity.[6]

Analytical Characterization

While specific spectral data for this compound is not widely published, the following are the expected analytical characterization techniques and general spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls, and a complex set of overlapping signals in the upfield region corresponding to the protons of the adamantyl cage.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (ester and ketone), the methylene carbon between them, the carbons of the ethyl group, and the characteristic four sets of signals for the carbons of the C3v symmetric adamantyl group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (250.33 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and fragmentation of the adamantyl cage.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the region of 1700-1750 cm⁻¹. C-H stretching and bending vibrations of the aliphatic adamantyl and ethyl groups would also be present.

Biological Activity and Mechanism of Action

There is currently a lack of specific published data on the biological activity, mechanism of action, and involvement in signaling pathways for this compound. However, the adamantane scaffold is present in numerous approved drugs with a wide range of biological activities, including antiviral, antidiabetic, and neurological agents.[1][2] The presence of the β-keto ester functionality also offers a site for further chemical modification to explore potential biological targets.

Given the absence of specific data, no signaling pathway diagrams can be generated for this compound at this time. Further research is required to elucidate any potential therapeutic effects and the underlying mechanisms of action of this compound.

Safety and Handling

-

Hazard Classification: This compound is classified as an irritant.[2]

-

Precautionary Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For operations that may generate aerosols or dust, a dust mask (type N95 or equivalent) is advised.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 10°C and 25°C.

Conclusion

This compound is a readily characterizable organic compound with a unique structural combination of a bulky adamantane group and a reactive β-keto ester moiety. While its fundamental physicochemical properties are documented, a significant opportunity exists for further research into its synthesis optimization, detailed analytical characterization, and, most notably, the exploration of its potential biological activities. The information provided in this guide serves as a starting point for researchers interested in leveraging the unique properties of this molecule in medicinal chemistry and materials science.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or diagnostic purposes. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]

- 7. kbfi.ee [kbfi.ee]

- 8. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lipophilic Bullet" in Drug Design

First isolated from crude oil in 1933, adamantane is a unique, rigid, and highly lipophilic tricyclic hydrocarbon.[1] Its cage-like structure provides a three-dimensional framework that has proven to be exceptionally valuable in medicinal chemistry. The incorporation of the adamantane moiety into drug candidates can significantly enhance their therapeutic potential by improving pharmacokinetic and pharmacodynamic profiles.[2] Often referred to as a "lipophilic bullet," the adamantane scaffold can increase a drug's bioavailability, facilitate its passage across the blood-brain barrier, and improve metabolic stability by sterically shielding vulnerable parts of the molecule from enzymatic degradation.[3][4]

The first significant therapeutic application of an adamantane derivative was the discovery of the antiviral activity of amantadine in the 1960s.[3] Since then, the adamantane core has been successfully integrated into a diverse range of therapeutics, leading to the development of approved drugs for viral infections, neurodegenerative diseases, type 2 diabetes, and cancer.[5][6] This technical guide provides a comprehensive overview of the role of adamantane derivatives in medicinal chemistry, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its broad range of therapeutic applications. This section explores the key areas where adamantane derivatives have made a significant impact.

Antiviral Agents: Targeting Viral Ion Channels

Adamantane derivatives were among the first antiviral drugs to be developed. Amantadine and its successor, rimantadine, were frontline treatments for influenza A infections for many years.[3]

Mechanism of Action: These drugs function by blocking the M2 proton channel of the influenza A virus.[7] The M2 channel is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By obstructing this channel, amantadine and rimantadine prevent the influx of protons into the viral particle, thereby inhibiting viral replication.[8][9]

Quantitative Data: The emergence of drug-resistant strains, primarily due to mutations in the M2 protein, has limited the clinical use of amantadine and rimantadine.[8] However, research into new adamantane-based antivirals continues. The following table summarizes the in vitro antiviral activity of some adamantane derivatives.

| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (CC50, µM) in MDCK cells | Reference |

| Amantadine | Influenza A/H3N2 | >100 | >100 | [10] |

| Rimantadine | Influenza A/H3N2 | >100 | >100 | [10] |

| Glycyl-rimantadine | Influenza A/H3N2 | 2.83 | >100 | [10] |

| Leucyl-rimantadine | Influenza A/H3N2 | 11.2 | >100 | [10] |

| Tyrosyl-rimantadine | Influenza A/H3N2 | 15.8 | >100 | [10] |

| Rimantadine Derivative 6 | Influenza A (WT M2) | 0.2 (EC50) | >25 | [11] |

Neuroprotective Agents: Modulating NMDA Receptors

The lipophilic nature of adamantane allows for excellent penetration of the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system. Memantine, an aminoadamantane derivative, is a cornerstone in the management of moderate-to-severe Alzheimer's disease.[12]

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In Alzheimer's disease, excessive glutamate levels lead to overstimulation of NMDA receptors, resulting in a continuous influx of Ca2+ ions and subsequent neuronal excitotoxicity.[1] Memantine blocks the NMDA receptor channel only when it is excessively open, thereby preventing this pathological Ca2+ influx while still allowing for normal synaptic transmission.[12][13]

Quantitative Data:

| Compound | Receptor/Assay | Ki (nM) | IC50 (µM) | Reference |

| Memantine | NMDA Receptor | - | 0.4 (for Aβ40 inhibition) | [12] |

| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | Aβ40 inhibition | - | 0.4 | [12] |

| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | Aβ40 inhibition | - | 1.8 | [12] |

| N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide | Aβ40 inhibition | - | 1.8 | [12] |

Antidiabetic Agents: DPP-4 Inhibition

More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Vildagliptin and saxagliptin are prominent examples of dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group.[2]

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[14]

Quantitative Data: Clinical trials have demonstrated the efficacy of adamantane-containing DPP-4 inhibitors in managing type 2 diabetes.

| Drug | Study Details | HbA1c Reduction | Reference |

| Saxagliptin | 24-week, add-on to metformin and another oral agent | -1.2% | [15] |

| Vildagliptin | 24-week, add-on to metformin and another oral agent | -1.3% | [15] |

| Saxagliptin | 12-week monotherapy in newly diagnosed patients | -0.70% | [16] |

| Vildagliptin | 12-week monotherapy in newly diagnosed patients | -0.65% | [16] |

Anticancer Agents: Diverse Mechanisms of Action

The adamantane moiety has been explored as a scaffold for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines. The mechanisms of action are diverse and often depend on the other functional groups attached to the adamantane core.

Mechanisms of Action:

-

Histone Deacetylase (HDAC) Inhibition: Some adamantane derivatives act as HDAC inhibitors, which can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[17]

-

Kinase Inhibition: Adamantane-based compounds have been designed to inhibit specific kinases, such as Aurora-A kinase, which are involved in cell division and are often overexpressed in cancer.[16][18]

-

Inhibition of Signaling Pathways: Certain adamantane derivatives have been shown to suppress tumor growth by inhibiting signaling pathways like the TLR4-MyD88-NF-κB cascade, which is implicated in inflammation and cancer progression.[19]

Quantitative Data: The following table presents the IC50 values of some adamantane derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Adamantane-isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | 7.70 | [20] |

| Adamantane-isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | 3.86 | [20] |

| Adamantanyl-1,3,4-oxadiazol derivative 6a | Aurora-A kinase | 36.6 | [16][18] |

| Adamantanyl-1,3,4-oxadiazol derivative 6k | Aurora-A kinase | 38.8 | [16][18] |

| Nor-adamantane based HDAC inhibitor 66a | HCT116, NCI-H461, U251 | 0.01-0.05 (GI50) | [19] |

| Nor-adamantane based HDAC inhibitor 66b | HCT116, NCI-H461, U251 | 0.01-0.05 (GI50) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane derivatives.

Synthesis of Adamantane-Containing Heterocycles

Protocol for Amide Bond Formation: [1]

-

Dissolution: Dissolve the amine-containing heterocycle (e.g., 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine) in dichloromethane under a nitrogen atmosphere.

-

Base Addition: Add triethylamine to the solution.

-

Cooling: Cool the stirring solution in an ice bath.

-

Adamantane Addition: Add a solution of adamantane-1-carbonyl chloride in dichloromethane dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to proceed to completion, monitoring its progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of a compound required to inhibit viral replication by 50% (IC50).[10]

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the adamantane derivative to be tested.

-

Infection: Infect the cell monolayers with a known titer of the virus (e.g., Influenza A) in the presence of the test compound dilutions.

-

Overlay: After a period of viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing the respective compound concentrations to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death).

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells, leaving the plaques unstained.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Protocol:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the adamantane derivative (inhibitor) in an appropriate buffer.

-

Incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with various concentrations of the adamantane derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The fluorescence is proportional to the amount of substrate cleaved by the active enzyme.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

HDAC Activity/Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of histone deacetylases.

Protocol:

-

Substrate Coating: Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.

-

Enzyme and Inhibitor Addition: Add the HDAC enzyme (from nuclear extracts or purified) and various concentrations of the adamantane-based inhibitor to the wells.

-

Deacetylation Reaction: Incubate to allow the HDAC enzyme to deacetylate the substrate.

-

Detection: Add a specific antibody that recognizes the deacetylated product, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Signal Generation: Add a colorimetric or fluorometric substrate for the detection enzyme.

-

Measurement: Measure the absorbance or fluorescence, which is proportional to the amount of deacetylated product and thus the HDAC activity.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The rigid adamantane cage allows for the systematic study of how modifications to its structure affect biological activity.

-

Antiviral Activity: For rimantadine analogs, the substitution at the amino group is a key determinant of antiviral potency. The addition of amino acid conjugates can significantly enhance activity against influenza A virus. For example, glycyl-rimantadine shows a much lower IC50 value compared to rimantadine itself, indicating a more potent inhibition of the virus.[10]

-

Neuroprotective Activity: In the case of aminoadamantane NMDA receptor antagonists, a primary or secondary amine is generally crucial for activity. The introduction of alkyl groups at other bridgehead positions of the adamantane cage, as seen in memantine (1-amino-3,5-dimethyladamantane), can enhance potency compared to amantadine (1-aminoadamantane).[21]

-

Enzyme Inhibition: For adamantane-based enzyme inhibitors, the adamantane moiety often serves as a lipophilic anchor that can interact with hydrophobic pockets in the enzyme's active site or allosteric sites. The precise positioning and nature of functional groups on the adamantane scaffold are critical for optimizing inhibitory activity.[22]

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of successful drugs for a wide range of diseases. The ability to systematically modify the adamantane core and its substituents provides a powerful platform for optimizing drug candidates and exploring novel therapeutic targets. As our understanding of disease biology deepens, the "lipophilic bullet" of adamantane is poised to hit new and increasingly complex targets in the ongoing quest for more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 13. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a key synthetic intermediate characterized by the presence of a bulky, lipophilic adamantyl cage appended to a reactive β-ketoester functionality. This unique structural combination makes it an invaluable building block in medicinal chemistry and materials science. The rigid adamantane moiety is known to enhance the pharmacological profile of molecules by increasing their lipophilicity, which can improve membrane permeability and metabolic stability, and by providing a well-defined three-dimensional structure for interaction with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic scaffolds with potential therapeutic applications.

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of adamantane-containing heterocycles. The dicarbonyl nature of the β-ketoester allows for facile condensation reactions with a range of binucleophilic reagents to construct five- and six-membered heterocyclic rings.

Synthesis of Adamantyl-Substituted Pyrazoles

Adamantyl-pyrazoles are of significant interest due to their potential antiviral and anticancer activities. The synthesis typically proceeds via the Knorr pyrazole synthesis, involving the condensation of this compound with hydrazine or its derivatives.

Synthesis of Adamantyl-Substituted Pyrimidines

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The reaction of this compound with urea, thiourea, or guanidine provides a straightforward route to adamantylated pyrimidines.

Synthesis of Adamantyl-Substituted Isoxazoles

Isoxazoles are another important class of heterocycles with diverse pharmacological applications. The reaction of this compound with hydroxylamine hydrochloride leads to the formation of adamantyl-substituted isoxazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a key pyrazolone intermediate from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (98%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 3-(1-adamantyl)-1H-pyrazol-5(4H)-one.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 6-(1-Adamantyl)-1H-pyrimidine-2,4-dione (Adamantyl-uracil)

This protocol details the synthesis of an adamantyl-substituted uracil derivative.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add this compound (1.0 eq) and urea (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Collect the precipitate by filtration and wash with water and then with cold ethanol.

-

Dry the product under vacuum to yield 6-(1-adamantyl)-1H-pyrimidine-2,4-dione.

Protocol 3: Synthesis of 3-(1-Adamantyl)isoxazol-5(4H)-one

This protocol outlines the synthesis of an adamantyl-substituted isoxazolone.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Synthesis of Adamantyl-Substituted Heterocycles

| Heterocycle Class | Reagents | Product | Yield (%) | Reference |

| Pyrazole | Hydrazine Hydrate | 3-(1-Adamantyl)-1H-pyrazol-5(4H)-one | Not specified | [1] |

| Pyrimidine | Urea, NaOEt | 6-(1-Adamantyl)-1H-pyrimidine-2,4-dione | Not specified | [2] |

| Pyrimidine | Thiourea, NaOEt | 6-(1-Adamantyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Not specified | [2] |

| Pyrimidine | Guanidine, NaOEt | 2-Amino-6-(1-adamantyl)pyrimidin-4(3H)-one | Not specified | [2] |

| Isoxazole | Hydroxylamine Hydrochloride | 3-(1-Adamantyl)isoxazol-5(4H)-one | Not specified | [1] |

Table 2: Biological Activity of Selected Adamantyl-Heterocycle Derivatives

| Compound Class | Specific Derivative | Biological Activity | Target/Assay | IC₅₀/Activity Metric | Reference |

| Pyrazole | Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Antiviral | Smallpox vaccine virus | High anti-smallpox activity | [3] |

| Pyrimidine | [2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine | Anticancer | Various cancer cell lines | Significant | [4] |

| Pyrimidine | [2-(6-Adamantan-1-yl-2-methylpyrimidin-4-ylthio)ethyl]dimethylamine | Antimicrobial | Various microbes | Significant | [4] |

| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | HT-29 colon cancer cells | 0.1 µM | [5] |

| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | KM-12 colon cancer cells | 0.01 µM | [5] |

| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | SF-295 CNS cancer cells | 0.059 µM | [5] |

| Adamantane Derivative | 2,2-bis(4-aminophenyl)adamantane | Anticancer | NCI/ADR-RES breast cancer cells | 0.079 µM | [5] |

Signaling Pathway and Visualization

Adamantane derivatives have been shown to modulate various signaling pathways. For instance, adamantane-linked isothiourea derivatives have been reported to suppress the growth of experimental hepatocellular carcinoma via inhibition of the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway. While not directly synthesized from this compound in the cited study, this pathway represents a relevant biological target for novel adamantane-based therapeutics.

Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Adamantane Derivatives in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic cage-like structure of adamantane has positioned it as a valuable scaffold in modern drug discovery. Its inherent lipophilicity, rigidity, and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This document provides detailed application notes on the use of adamantane derivatives across various therapeutic areas, complete with quantitative data for key compounds and detailed experimental protocols for their evaluation.

Antiviral Applications: Targeting Influenza A

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[3][4] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[3][4]

Mechanism of Action: M2 Proton Channel Inhibition

The M2 protein of the influenza A virus forms a homotetrameric proton channel in the viral envelope. This channel is essential for the uncoating of the virus within the host cell endosome. By blocking this channel, adamantane derivatives prevent the influx of protons, thereby inhibiting the dissociation of the viral ribonucleoprotein (vRNP) complex and halting viral replication.

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected adamantane derivatives against the influenza A/H3N2 virus.

| Compound | 50% Cytotoxic Conc. (CC50) in MDCK cells (µg/mL) | Highest Non-toxic Conc. (HNC) (µg/mL) | 50% Inhibitory Conc. (IC50) (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| Amantadine | > 100 | 50 | 12.5 | > 8 |

| Rimantadine | > 100 | 50 | 10.0 | > 10 |

| Glycyl-rimantadine | > 100 | 50 | 7.5 | > 13.3 |

| Leucyl-rimantadine | > 100 | 50 | 15.0 | > 6.7 |

| Tyrosyl-rimantadine | > 100 | 50 | > 100 | - |

Data sourced from a comparative in vitro analysis of adamantane derivatives.[3]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock (e.g., A/H3N2)

-

Adamantane derivative compounds

-

Agarose

-

Crystal Violet solution

-

Phosphate Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates and grow to a confluent monolayer.

-

Virus Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of the adamantane derivatives in DMEM. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with DMEM containing 1% agarose and the respective compound concentrations.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.[3]

Neurodegenerative Diseases: Modulating NMDA Receptors

Memantine, a derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[5] Its mechanism of action helps to reduce the excitotoxic effects of excessive glutamate in the brain.

Mechanism of Action: NMDA Receptor Antagonism

Under pathological conditions, excessive glutamate leads to prolonged activation of NMDA receptors, resulting in an influx of Ca2+ and subsequent neuronal cell death. Memantine, being a low-to-moderate affinity antagonist, preferentially blocks the NMDA receptor channel when it is excessively open, without significantly affecting normal synaptic transmission.

References

- 1. benchchem.com [benchchem.com]

- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 3-(1-adamantyl)-3-oxopropanoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-(1-adamantyl)-3-oxopropanoate as a key starting material in the synthesis of pharmaceutically active compounds. The unique structural and physicochemical properties of the adamantane moiety, imparted by this versatile building block, offer significant advantages in drug design, including enhanced lipophilicity, metabolic stability, and target-binding affinity.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The adamantane cage is a critical pharmacophore in several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. This compound serves as a key precursor for the synthesis of the adamantylglycine side chain found in drugs like Saxagliptin.

Overview of Saxagliptin Synthesis

While various synthetic routes to Saxagliptin exist, a common strategy involves the preparation of the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. Although not a direct starting material in all published routes, this compound can be envisioned as a logical precursor to adamantyl keto-acids which are central to the synthesis of this intermediate. The adamantane group in Saxagliptin plays a crucial role in its binding to the DPP-4 enzyme.[1][2]

Signaling Pathway of DPP-4 Inhibition by Saxagliptin

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[5][6][7]

Experimental Protocol: Synthesis of a Key Saxagliptin Intermediate Precursor

The following protocol outlines a potential synthetic pathway toward a key intermediate for Saxagliptin, starting from a derivative of this compound.

Table 1: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid [3]

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Hydroxylation of 1-adamantanecarboxylic acid | 1-adamantanecarboxylic acid, H₂SO₄/HNO₃ | ~60 |

| 2 | Acylation | 3-hydroxy-1-adamantanecarboxylic acid, CH₃COCl, catalyst | - |

| 3 | Oxidation | 3-hydroxy-1-acetyladamantane, KMnO₄, TBAB, OH⁻ | - |

Detailed Protocol:

-

Step 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic acid. To a solution of 1-adamantanecarboxylic acid in a mixture of sulfuric and nitric acid, the reaction is carefully heated. After completion, the mixture is poured onto ice, and the precipitated product is filtered and washed.

-

Step 2: Synthesis of 3-hydroxy-1-acetyladamantane. The hydroxylated carboxylic acid is converted to its acid chloride using acetyl chloride. This is followed by a one-pot acylation, condensation, and decarboxylation sequence.

-

Step 3: Synthesis of 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid. The acetyl derivative is then oxidized using potassium permanganate in the presence of a phase-transfer catalyst to yield the desired keto-acid, a direct precursor for the adamantylglycine moiety.

Application in the Synthesis of Antiviral Agents

This compound is a valuable starting material for the synthesis of adamantane-containing pyrazole derivatives, which have shown promise as antiviral agents. The adamantane moiety is known to enhance the antiviral activity of various heterocyclic scaffolds.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-ketoesters and hydrazines. This reaction allows for the direct incorporation of the adamantyl group into the pyrazole ring system.

Experimental Protocol: Synthesis of Ethyl 3-(1-adamantyl)-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of an adamantyl-pyrazole derivative via the Knorr cyclocondensation reaction.

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Yield: While specific yields for this exact reaction are not widely reported, similar Knorr pyrazole syntheses typically proceed in good to excellent yields (70-90%).